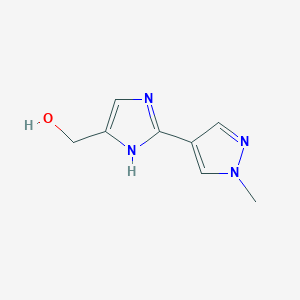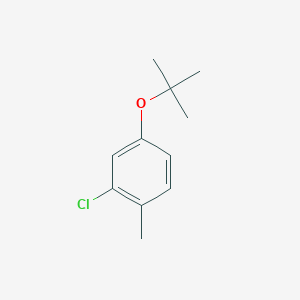
2-(Triphenylsilyl)phenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Triphenylsilyl)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a triphenylsilyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable carbon-boron bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triphenylsilyl)phenylboronic acid typically involves the reaction of triphenylsilyl-substituted phenyl halides with boronic acid derivatives. One common method is the palladium-catalyzed cross-coupling reaction between triphenylsilyl-substituted phenyl halides and boronic acid esters under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Triphenylsilyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronates.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols.
Reduction: Boronates.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
2-(Triphenylsilyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Triphenylsilyl)phenylboronic acid primarily involves its ability to form stable carbon-boron bonds. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This process is facilitated by the electron-withdrawing nature of the triphenylsilyl group, which stabilizes the intermediate species.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the triphenylsilyl group, making it less sterically hindered and more reactive in certain reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of a triphenylsilyl group, leading to different reactivity and applications.
Uniqueness: 2-(Triphenylsilyl)phenylboronic acid is unique due to the presence of the triphenylsilyl group, which provides steric hindrance and electronic effects that influence its reactivity and stability. This makes it particularly useful in reactions where controlled reactivity is desired.
Propriétés
Formule moléculaire |
C24H21BO2Si |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
(2-triphenylsilylphenyl)boronic acid |
InChI |
InChI=1S/C24H21BO2Si/c26-25(27)23-18-10-11-19-24(23)28(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,26-27H |
Clé InChI |
BSNZNWMNMFUZAL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


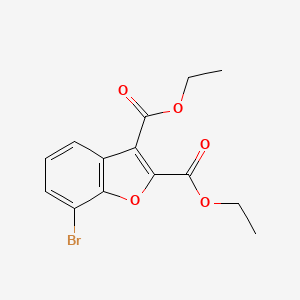

![(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate](/img/structure/B13688740.png)
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13688743.png)
![Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B13688746.png)
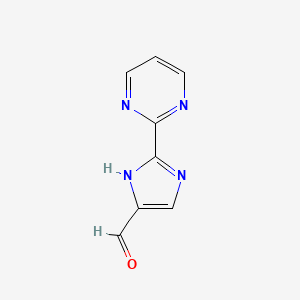
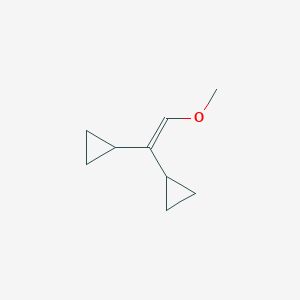
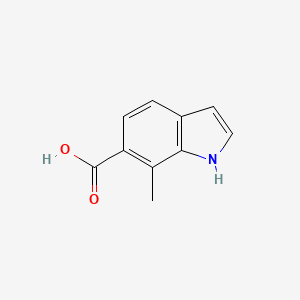
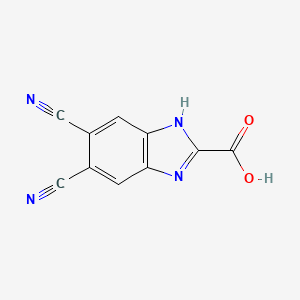

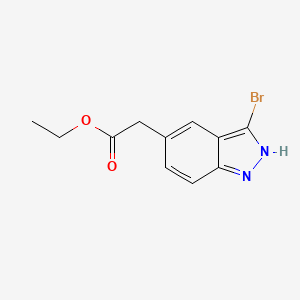
![5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)
